molecular formula C13H13FN4 B14902151 4-(4-(Cyanomethyl)piperazin-1-yl)-3-fluorobenzonitrile

4-(4-(Cyanomethyl)piperazin-1-yl)-3-fluorobenzonitrile

Cat. No.: B14902151
M. Wt: 244.27 g/mol
InChI Key: FMKLDRYUCSCVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(Cyanomethyl)piperazin-1-yl)-3-fluorobenzonitrile is a compound that features a piperazine ring substituted with a cyanomethyl group and a fluorobenzonitrile moiety. Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 4-(4-(Cyanomethyl)piperazin-1-yl)-3-fluorobenzonitrile typically involves the reaction of 4-(3-fluorobenzonitrile) with cyanomethyl piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Chemical Reactions Analysis

4-(4-(Cyanomethyl)piperazin-1-yl)-3-fluorobenzonitrile can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-(Cyanomethyl)piperazin-1-yl)-3-fluorobenzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-(Cyanomethyl)piperazin-1-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorobenzonitrile moiety can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(4-(Cyanomethyl)piperazin-1-yl)-3-fluorobenzonitrile can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C13H13FN4

Molecular Weight

244.27 g/mol

IUPAC Name

4-[4-(cyanomethyl)piperazin-1-yl]-3-fluorobenzonitrile

InChI

InChI=1S/C13H13FN4/c14-12-9-11(10-16)1-2-13(12)18-7-5-17(4-3-15)6-8-18/h1-2,9H,4-8H2

InChI Key

FMKLDRYUCSCVMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#N)C2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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